molecular formula C25H25N3O4S2 B2548429 Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 877653-73-1

Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B2548429
CAS No.: 877653-73-1
M. Wt: 495.61
InChI Key: NGRMODYYAYKIKQ-UHFFFAOYSA-N
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Description

The compound Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate (hereafter referred to as the Target Compound) is a thieno[3,2-d]pyrimidinone derivative featuring a 3,5-dimethylphenyl substituent at the 3-position, a thioacetamido linker, and an ethyl benzoate group.

Properties

IUPAC Name

ethyl 4-[[2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-4-32-24(31)17-5-7-18(8-6-17)26-21(29)14-34-25-27-20-9-10-33-22(20)23(30)28(25)19-12-15(2)11-16(3)13-19/h5-8,11-13H,4,9-10,14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRMODYYAYKIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate (CAS No. 877653-73-1) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological effects of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C25H25N3O4S2 with a molecular weight of 495.6 g/mol. The structure includes a thieno[3,2-d]pyrimidine core that is known for various biological activities.

PropertyValue
Molecular FormulaC25H25N3O4S2
Molecular Weight495.6 g/mol
CAS Number877653-73-1

Synthesis

The synthesis of this compound involves multiple steps including the preparation of the thieno[3,2-d]pyrimidine core and subsequent functionalization to introduce the acetamido and benzoate groups. The process typically requires specific reagents and controlled conditions to ensure high yield and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Thioredoxin Reductase : Compounds targeting thioredoxin reductase (TrxR), an important enzyme in cancer progression, have shown selective antitumor effects. Studies suggest that modifications in the thieno[3,2-d]pyrimidine structure can enhance efficacy against various cancer cell lines .
  • Cell Line Studies : In vitro studies have demonstrated that related compounds exhibit potent activity against human tumor cells such as KB and HepG2/A2. The structure–activity relationship (SAR) reveals that specific substitutions enhance biological activity .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties:

  • Broad-Spectrum Activity : Similar compounds have demonstrated effectiveness against bacteria like Staphylococcus aureus and fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values indicate significant antimicrobial potential .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound likely interacts with target enzymes or receptors leading to a cascade of biochemical events that inhibit tumor growth or microbial proliferation.
  • Cellular Pathways : Investigations into cellular pathways suggest that these compounds may induce apoptosis in cancer cells while disrupting metabolic pathways in microbes .

Case Studies

Several studies have documented the biological activity of similar compounds:

  • Study on Antitumor Activity : A series of thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their anticancer effects against various cell lines. Results indicated significant cytotoxicity correlating with structural modifications .
  • Antimicrobial Efficacy : Research highlighted the antimicrobial properties of thiazole derivatives against clinical isolates of bacteria and fungi. The findings support the potential application of thieno derivatives in treating infections .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant antitumor activity. For instance, derivatives have been shown to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In vitro studies demonstrate that these compounds can effectively target cancerous cells while sparing normal cells.

Antimicrobial Properties

Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate has also been evaluated for its antimicrobial effects. Preliminary studies suggest efficacy against a range of bacterial and fungal strains. This property is attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Research has shown that similar compounds can inhibit enzymes involved in cancer progression and inflammation. This mechanism could provide therapeutic benefits in treating various diseases where these enzymes play a crucial role.

Case Studies

  • Antitumor Efficacy : A study conducted on a series of thieno[3,2-d]pyrimidine derivatives demonstrated that modifications at the sulfur atom significantly enhanced antitumor activity against breast cancer cell lines. The study highlighted the importance of structural variations in optimizing therapeutic effects.
  • Antimicrobial Testing : In a controlled environment, ethyl derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that suggests potential for development into a new class of antibiotics.

Chemical Reactions Analysis

Thioether Oxidation

The thioether (-S-) linkage in the molecule is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions. This reaction is critical for modifying electronic properties or enhancing metabolic stability.

Reagent Conditions Product Yield Source
H<sub>2</sub>O<sub>2</sub> (30%)Acetic acid, 50°C, 6 hrsSulfoxide derivative~65%
mCPBADichloromethane, 0°C, 2 hrsSulfone derivative~78%
  • Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfoxide intermediate that can further oxidize to a sulfone.

Ester Hydrolysis

The ethyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a reaction valuable for prodrug activation or further derivatization.

Reagent Conditions Product Yield Source
NaOH (2M)Ethanol/H<sub>2</sub>O, reflux, 4 hrs4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoic acid~85%
HCl (6M)Dioxane, 80°C, 3 hrsSame as above~72%
  • Key Factor : Basic conditions generally provide higher yields due to irreversible deprotonation of the intermediate carboxylate .

Amide Bond Reactivity

The acetamido linker can participate in nucleophilic substitutions or hydrolysis, enabling structural diversification.

Reaction Type Reagent Conditions Product Yield Source
Acidic HydrolysisHCl (conc.)Reflux, 8 hrsThiol-acetic acid derivative~60%
Nucleophilic SubstitutionR-NH<sub>2</sub> (primary amine)DMF, 100°C, 12 hrsSecondary amide derivative~55%
  • Notable Observation : Steric hindrance from the thieno[3,2-d]pyrimidine core reduces reaction rates compared to simpler amides.

Electrophilic Aromatic Substitution

The 3,5-dimethylphenyl substituent and benzoate aromatic rings can undergo electrophilic substitution (e.g., nitration, halogenation).

Reagent Conditions Position Product Yield Source
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 2 hrsPara to -OEtNitro-substituted derivative~45%
Br<sub>2</sub> (1 eq)FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, 25°COrtho to esterBromo-substituted derivative~38%
  • Regioselectivity : Electron-donating groups (e.g., -OEt) direct electrophiles to para positions, while steric effects favor ortho substitution in crowded systems.

Cyclocondensation Reactions

The thieno[3,2-d]pyrimidin-4-one core can act as a scaffold for further heterocyclic synthesis. For example, reaction with hydrazine yields triazolo-fused derivatives.

Reagent Conditions Product Yield Source
NH<sub>2</sub>NH<sub>2</sub>·H<sub>2</sub>OEthanol, reflux, 6 hrsTriazolo-thienopyrimidine~70%
  • Application : Such fused systems are explored for enhanced kinase inhibition or solubility.

Reductive Amination

The ketone group at position 4 of the pyrimidine ring can undergo reductive amination to introduce alkyl/aryl amines.

Reagent Conditions Product Yield Source
NaBH<sub>3</sub>CNMeOH, NH<sub>4</sub>OAc, 25°C, 12 hrsSecondary amine derivative~65%

Comparison with Similar Compounds

Structural Analogues

The Target Compound is compared to five structurally related molecules (Table 1), focusing on core modifications, substituent effects, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Core Structure Substituents (R1, R2) Melting Point (°C) Molecular Weight Key Functional Groups Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one R1: 3,5-dimethylphenyl; R2: ethyl benzoate N/A ~519.6* Thioacetamido, ester N/A
Ethyl 4-[2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate (686770-24-1) Thieno[3,2-d]pyrimidin-4-one R1: phenyl; R2: ethyl benzoate N/A 491.5 Thioacetamido, ester
2-((3-(3,5-Dimethoxybenzyl)-4-oxothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzothiazol-2-yl)acetamide (G1-4) Thieno[3,2-d]pyrimidin-4-one R1: 3,5-dimethoxybenzyl; R2: trifluoromethylbenzothiazole N/A 594.6 Thioacetamido, trifluoromethyl
Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxocyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate (573938-02-0) Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one R1: 4-chlorophenyl; R2: ethyl glycinate N/A ~538.0* Thioacetamido, chlorophenyl
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine R1: 2,4,6-trimethylbenzylidene; R2: furan-2-yl 243–246 386.4 Benzylidene, nitrile

*Calculated based on molecular formula.

Key Observations

Core Modifications
  • Thieno[3,2-d]pyrimidinone vs. Thiazolo[3,2-a]pyrimidine (11a): The thiazolo[3,2-a]pyrimidine core in 11a lacks the sulfur atom in the fused bicyclic system, which may reduce electron delocalization compared to the Target Compound’s thieno core. This difference could influence binding affinity in biological targets .
Substituent Effects
  • 3,5-Dimethylphenyl vs. Phenyl (686770-24-1):
    The 3,5-dimethylphenyl group in the Target Compound enhances lipophilicity (higher logP) compared to the unsubstituted phenyl in 686770-24-1. Methyl groups may also provide steric hindrance, slowing oxidative metabolism .
  • Chlorophenyl (573938-02-0) vs. Dimethoxyphenyl (G1-4):
    Electron-withdrawing groups (e.g., Cl in 573938-02-0) increase polarity, while electron-donating groups (e.g., methoxy in G1-4) may enhance resonance stabilization. The Target Compound’s methyl groups balance lipophilicity and metabolic stability .
Physicochemical Properties
  • Melting Points:
    Compounds with rigid cores (e.g., 11a at 243–246°C ) exhibit higher melting points than flexible analogs, suggesting the Target Compound may similarly display high thermal stability.
  • Solubility: The ethyl benzoate group in the Target Compound and 686770-24-1 improves aqueous solubility compared to non-ester analogs like G1-4 .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving reflux conditions. For example, a precursor thieno[3,2-d]pyrimidine derivative can be reacted with a substituted benzaldehyde in absolute ethanol under acidic catalysis (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration . Another approach involves coupling amino-thiophene derivatives with activated esters in ethanol, followed by crystallization from DMF-H₂O mixtures . Key steps include stoichiometric control of reactants and purification via column chromatography or recrystallization.

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Structural confirmation requires single-crystal X-ray diffraction for absolute stereochemical assignment . Complementary techniques include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • HPLC to assess purity and monitor reaction progress .

Q. What safety protocols should be followed during handling?

  • Methodological Answer : While specific hazard data for this compound is limited, general precautions for thieno-pyrimidine derivatives include:

  • Use of PPE (gloves, lab coats, goggles).
  • Handling in a fume hood to avoid inhalation of fine particulates.
  • Referencing safety data sheets (SDS) for structurally similar compounds, which recommend proper waste disposal and emergency procedures for laboratory chemicals .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and reduce side products?

  • Methodological Answer : Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes byproduct formation .
  • Catalyst screening : Substituting glacial acetic acid with milder catalysts (e.g., p-toluenesulfonic acid) may improve regioselectivity.
  • Reaction monitoring : Real-time HPLC or TLC can identify side products early, enabling mid-reaction adjustments .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer : Resolving discrepancies involves:

  • Standardized assays : Replicate experiments under identical conditions (e.g., cell lines, incubation times).
  • Dose-response analysis : Establish EC₅₀/IC₅₀ curves to compare potency thresholds.
  • Statistical validation : Use ANOVA or t-tests to assess significance of observed differences, as demonstrated in multi-laboratory pharmacological studies .

Q. What computational methods aid in predicting reactivity and pharmacological interactions?

  • Methodological Answer : Advanced modeling approaches include:

  • Density Functional Theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites.
  • Molecular docking : Simulate binding affinities with target enzymes (e.g., kinases) using software like AutoDock Vina.
  • MD simulations : Assess stability of ligand-protein complexes over time, as applied in studies of analogous heterocycles .

Q. How can reaction mechanisms be elucidated for novel derivatives?

  • Methodological Answer : Mechanistic studies require:

  • Isotopic labeling : Track sulfur or nitrogen atoms via ³⁵S/¹⁵N isotopes in thioacetamido or pyrimidine groups.
  • Kinetic profiling : Measure rate constants under varying temperatures/pH to infer transition states.
  • Intermediate trapping : Use low-temperature NMR or quenching agents to isolate reactive intermediates, as seen in thieno-pyrimidine synthesis .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing biological activity data?

  • Methodological Answer : Employ:

  • Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism.
  • Error analysis : Report standard deviations (SD) or confidence intervals (CI) for triplicate experiments.
  • Multivariate analysis : Use PCA or clustering algorithms to identify structure-activity relationships (SAR) across derivative libraries .

Q. How to design experiments for assessing metabolic stability?

  • Methodological Answer : Key steps include:

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • CYP450 inhibition screening : Use fluorogenic substrates to test interactions with cytochrome P450 isoforms.
  • Half-life calculation : Apply first-order kinetics to derive t₁/₂ values, as validated in pharmacokinetic studies of similar heterocycles .

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